molecular formula C18H21N3O B2707554 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 2034441-30-8

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2707554
CAS No.: 2034441-30-8
M. Wt: 295.386
InChI Key: QFFUKIPEKMIQRQ-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone: is a complex organic compound featuring a combination of a benzo[d]imidazole and a 2-methylindoline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole and 2-methylindoline cores. These cores are then coupled using appropriate reagents and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The indoline moiety can be oxidized to form indole derivatives.

  • Reduction: : The imidazole ring can be reduced to form tetrahydroimidazole derivatives.

  • Substitution: : Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.

Major Products Formed

  • Oxidation: : Indole derivatives, which are important in medicinal chemistry.

  • Reduction: : Tetrahydroimidazole derivatives, which have applications in material science.

  • Substitution: : Substituted imidazole and indoline derivatives, which can be used in further synthetic applications.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms and receptor binding.

  • Material Science: : Its derivatives can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which include the combination of the benzo[d]imidazole and 2-methylindoline moieties. Similar compounds might include other substituted imidazoles and indolines, but the exact combination and substitution pattern make this compound distinct.

List of Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

  • 2-Methylindoline

  • Substituted imidazoles and indolines

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11-9-13-5-3-4-6-17(13)21(11)18(22)14-7-8-15-16(10-14)20-12(2)19-15/h3-6,11,14H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFUKIPEKMIQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCC4=C(C3)NC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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